Cardiotensin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

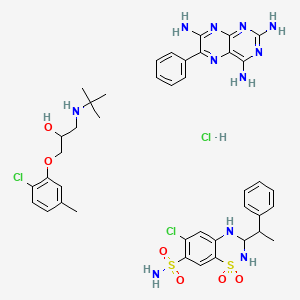

Cardiotensin, also known as this compound, is a useful research compound. Its molecular formula is C41H50Cl3N11O6S2 and its molecular weight is 963.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Activities

Recent studies have highlighted the diverse pharmacological activities of cardiotensin:

- Cardiovascular Applications : this compound is extensively used in managing cardiovascular diseases. Angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme inhibitors (ACE inhibitors) are standard treatments for hypertension and heart failure. These medications help reduce morbidity and mortality associated with cardiovascular diseases by blocking the effects of angiotensin II .

- Neuroprotection : Emerging research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as stroke and neurodegenerative diseases. Studies suggest that angiotensin II can influence neuronal survival and repair mechanisms .

- Anti-tumor Effects : this compound has been investigated for its anti-tumor properties. It appears to modulate tumor growth and metastasis through various molecular pathways, making it a candidate for cancer therapies .

- Immunomodulation : The compound has been shown to play a role in immune regulation, influencing inflammatory responses that are critical in various diseases, including autoimmune disorders .

Clinical Applications

Clinical evidence supports the use of this compound-related compounds in several therapeutic contexts:

- Hypertension Management : Clinical trials have demonstrated that ACE inhibitors significantly lower blood pressure and reduce cardiovascular events. ARBs have also shown favorable outcomes with fewer side effects compared to ACE inhibitors .

- Heart Failure Treatment : this compound's role in heart failure management is well-documented. Medications targeting the RAS can improve cardiac output and reduce hospitalizations related to heart failure exacerbations .

- Diabetes Prevention : Some studies indicate that this compound-related therapies may contribute to diabetes prevention by improving insulin sensitivity and reducing cardiovascular risk factors associated with diabetes .

Clinical Study on Hypertension Treatment

A clinical study evaluated the efficacy of a combination product containing this compound for treating hypertension. Results indicated significant reductions in systolic and diastolic blood pressure among participants, reinforcing this compound's role in managing hypertension effectively .

Neuroprotective Effects

In a study assessing stroke recovery, patients treated with angiotensin II receptor blockers showed improved neurological outcomes compared to those receiving standard care. This suggests potential neuroprotective benefits of this compound-related therapies in post-stroke recovery .

Comparative Table of this compound Applications

特性

CAS番号 |

75934-75-7 |

|---|---|

分子式 |

C41H50Cl3N11O6S2 |

分子量 |

963.4 g/mol |

IUPAC名 |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine;hydrochloride |

InChI |

InChI=1S/C15H16ClN3O4S2.C14H22ClNO2.C12H11N7.ClH/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;/h2-9,15,18-19H,1H3,(H2,17,20,21);5-7,11,16-17H,8-9H2,1-4H3;1-5H,(H6,13,14,15,17,18,19);1H |

InChIキー |

KREKTYXLRXLLNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |

正規SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |

同義語 |

emetizide - bupranolol - triamterene bemetizide, bupranolol, triamterene drug combination Cardiotensin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。